N-α-Fmoc-N-ω-tosyl-D-arginine
Description
Evolution of Protecting Group Strategies for Arginine in Peptide Synthesis
The synthesis of peptides is a stepwise process that requires the temporary masking of reactive functional groups to prevent unwanted side reactions. The guanidino group of arginine is highly basic and nucleophilic, necessitating robust protection during peptide chain elongation.
Historical Context of Tosyl Protecting Group in Arginine Chemistry
The tosyl (p-toluenesulfonyl) group was one of the earlier protecting groups employed for the side chain of arginine. creative-peptides.com It is known for its excellent stability under a variety of reaction conditions, including those involving acids and bases. creative-peptides.comthieme-connect.de This stability was particularly valuable in the early days of peptide synthesis. The tosyl group is typically introduced by reacting the amino acid with tosyl chloride in the presence of a base. thieme-connect.de
Historically, the removal of the tosyl group required harsh conditions, such as treatment with sodium in liquid ammonia, which could potentially lead to undesirable side reactions. thieme-connect.de In the context of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), the tosyl group on arginine could be removed with strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). nih.govresearchgate.net While effective, these harsh cleavage conditions limited its compatibility with sensitive peptide sequences. The tosyl group can also modify tryptophan residues during cleavage, a side reaction that can be mitigated by the addition of scavengers like thioanisole (B89551). peptide.com
Introduction and Significance of Fmoc Chemistry in Solid-Phase Peptide Synthesis
The landscape of peptide synthesis was significantly transformed by the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group by Carpino and Han in 1970. peptide.compeptide.com Its adoption for solid-phase applications in the late 1970s marked a pivotal shift in the field. peptide.comnih.gov The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org This offered a milder and more orthogonal alternative to the acid-labile Boc group, which requires strong acids like trifluoroacetic acid (TFA) for removal. americanpeptidesociety.orgcreative-peptides.com
The Fmoc/tBu (tert-butyl) strategy, where the N-α-amino group is protected by Fmoc and side chains are protected by acid-labile t-butyl-based groups, provides a truly orthogonal protection scheme. peptide.comiris-biotech.depeptide.com This means the temporary N-α-protecting group can be removed without affecting the permanent side-chain protecting groups, and vice-versa. peptide.comiris-biotech.de This orthogonality is advantageous for synthesizing complex peptides, including those with post-translational modifications like glycosylation and phosphorylation, which are often not stable under the harsh acidic conditions of Boc-SPPS. nih.gov The mild deprotection conditions of Fmoc chemistry minimize side reactions and are well-suited for automated peptide synthesizers. americanpeptidesociety.orgnih.gov The release of the fluorene (B118485) group during deprotection can be monitored by UV spectroscopy, providing a useful tool to track the success of the synthesis. wikipedia.orgnih.govsemanticscholar.org Today, Fmoc-SPPS is the predominant method for peptide synthesis. nih.govsemanticscholar.org
Significance of D-Amino Acids in Peptide Science and Design
While the vast majority of naturally occurring proteins are composed of L-amino acids, their stereoisomers, D-amino acids, have garnered significant interest in peptide science and drug design. nih.govwikipedia.org D-amino acids share the same chemical and physical properties as their L-counterparts, with the exception of their ability to rotate plane-polarized light in opposite directions. nih.gov
The primary advantage of incorporating D-amino acids into peptides is their enhanced stability against enzymatic degradation. nih.govjpt.comlifetein.com Proteases, the enzymes that break down proteins, are highly specific for L-amino acids, making peptides containing D-amino acids resistant to their action. nih.govwikipedia.orgformulationbio.com This increased proteolytic stability translates to a longer half-life in biological systems, a highly desirable trait for therapeutic peptides. jpt.comformulationbio.compnas.org
The strategic incorporation of D-amino acids can also influence the secondary structure of peptides, such as inducing beta-turns, which can be crucial for biological activity and receptor binding. nih.gov Peptides composed entirely of D-amino acids, known as D-peptides, can be designed to mimic the structure of natural L-peptides and have shown promise as therapeutic agents with low immunogenicity. wikipedia.orgpnas.org The use of D-amino acids has been shown to improve the selective toxicity of antimicrobial and anticancer peptides. mdpi.com
Rationale for the Combined N-α-Fmoc and N-ω-Tosyl Protection of D-Arginine in Research Methodologies
The use of N-α-Fmoc-N-ω-tosyl-D-arginine in peptide synthesis is a deliberate choice driven by the specific requirements of the target peptide. The Fmoc group on the alpha-amino position allows for its incorporation into a peptide chain using the well-established and mild Fmoc-SPPS methodology. americanpeptidesociety.orgnih.gov
The tosyl group protecting the guanidino side chain of D-arginine offers robust protection that is stable to the basic conditions used for Fmoc removal. thieme-connect.de While newer, more acid-labile protecting groups for arginine like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) are more common in standard Fmoc-SPPS, the tosyl group's stability can be advantageous in specific synthetic strategies. nih.govnih.gov For instance, in the synthesis of complex or cyclic peptides where multiple, distinct deprotection steps are required, the greater stability of the tosyl group can provide an additional layer of orthogonality.
The incorporation of the D-enantiomer of arginine is motivated by the desire to enhance the resulting peptide's resistance to proteolytic degradation, thereby increasing its biological half-life and potential therapeutic efficacy. jpt.comlifetein.comnih.gov Therefore, this compound represents a specialized building block that combines the benefits of Fmoc-based synthesis with the specific properties conferred by the tosyl protecting group and the D-amino acid configuration.
Interactive Data Tables
Table 1: Comparison of Peptide Synthesis Strategies
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
|---|---|---|
| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection Condition | Strong Acid (e.g., TFA) americanpeptidesociety.org | Mild Base (e.g., Piperidine) americanpeptidesociety.orgwikipedia.org |
| Side-Chain Protection | Acid-labile (e.g., Benzyl-based) iris-biotech.de | Acid-labile (e.g., t-Butyl-based) peptide.com |
| Final Cleavage | Harsh Acid (e.g., HF) researchgate.net | Mild Acid (e.g., TFA) researchgate.net |
| Orthogonality | Not fully orthogonal iris-biotech.de | Fully orthogonal peptide.com |
| Compatibility with PTMs | Limited nih.gov | High nih.gov |
Table 2: Properties of L- vs. D-Amino Acids in Peptides
| Property | L-Amino Acid Peptides | D-Amino Acid Peptides |
|---|---|---|
| Natural Abundance | High nih.gov | Rare wikipedia.org |
| Proteolytic Stability | Susceptible to degradation nih.gov | Resistant to degradation lifetein.comformulationbio.com |
| Biological Half-life | Generally shorter | Generally longer jpt.comformulationbio.com |
| Immunogenicity | Can be immunogenic | Generally low pnas.org |
| Receptor Binding | Natural recognition | Can be engineered for specific binding mdpi.com |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | Fmoc-D-Arg(Tos)-OH |
| Fluorenylmethyloxycarbonyl | Fmoc |
| Tosyl (p-toluenesulfonyl) | Ts |
| D-arginine | D-Arg |
| tert-Butyloxycarbonyl | Boc |
| Trifluoroacetic acid | TFA |
| Dimethylformamide | DMF |
| Hydrogen fluoride | HF |
| Trifluoromethanesulfonic acid | TFMSA |
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf |
Properties
Molecular Weight |
624.8 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies for N α Fmoc N ω Tosyl D Arginine Building Blocks
Routes for the Preparation of N-ω-Tosyl-D-arginine Derivatives
The initial phase in the synthesis of N-α-Fmoc-N-ω-tosyl-D-arginine involves the creation of the N-ω-tosyl-D-arginine intermediate. This can be achieved through two principal pathways: the direct protection of the D-arginine side chain or the construction of the protected guanidino group on a D-ornithine precursor.
Direct Guanidino Protection of D-Arginine
The most straightforward approach to N-ω-tosyl-D-arginine is the direct sulfonylation of the guanidino group of D-arginine. The guanidino function is highly basic (pKa ~12.5-13.8) and nucleophilic, making it susceptible to reaction with sulfonyl chlorides. nih.govcreative-peptides.com This method typically involves the reaction of D-arginine with p-toluenesulfonyl chloride (Ts-Cl) under basic conditions. To prevent the reaction at the α-amino group, it is common practice to first protect it with a group that can be selectively removed later, such as the benzyloxycarbonyl (Z) group. researchgate.net
The general procedure involves dissolving the Nα-protected D-arginine in an aqueous solvent mixture, such as water-acetone, and carefully adding the sulfonyl chloride while maintaining a high pH with a base like sodium hydroxide (B78521) (NaOH). researchgate.net The pH is a critical parameter; for instance, in the synthesis of the corresponding L-arginine derivative, the reaction has been carried out effectively at a pH between 11 and 13.2. cdnsciencepub.com After the reaction is complete, the Nα-protecting group (e.g., the Z-group) can be removed via catalytic hydrogenolysis to yield N-ω-tosyl-D-arginine, which is then ready for the introduction of the Fmoc group. researchgate.net The tosyl group is advantageous as it is stable under many synthetic conditions but can be removed during the final peptide deprotection, often with strong acids like hydrogen fluoride (B91410) (HF). researchgate.netgoogle.compeptide.com
Guanidinylation of D-Ornithine Derivatives
An alternative strategy involves building the protected arginine side chain from a D-ornithine derivative. This process, known as guanidinylation, converts the δ-amino group of ornithine into a guanidino group. researchgate.net This route is particularly useful in SPPS, where an ornithine residue within a peptide sequence can be converted to an arginine residue post-synthetically. google.com
The synthesis involves reacting an Nα-protected D-ornithine, such as N-α-Fmoc-D-ornithine, with a guanidinylating agent. nih.govmdpi.com A variety of reagents can accomplish this transformation, though not all will directly install the N-ω-tosyl group. A common approach is to use a reagent that transfers a guanidino group protected with other functionalities, like Boc groups (e.g., N,N′-di-Boc-N″-triflylguanidine), which would require subsequent deprotection and tosylation steps. google.commdpi.com
More direct methods would involve a tosyl-containing guanidinylating agent. The general principle is the activation of a protected guanidine (B92328) which then reacts with the primary amine of the ornithine side chain. mdpi.com Optimization of this reaction often involves a one-pot procedure where a disubstituted guanidine is first activated with an agent like triflic anhydride (B1165640) (Tf₂O) in the presence of a base (e.g., pyridine), and then combined with the Fmoc-D-ornithine derivative. nih.govmdpi.com This method offers a versatile approach to variously substituted arginine derivatives. nih.gov
Stereochemical Control and Purity Considerations in Synthesis
Throughout the multi-step synthesis, maintaining the stereochemical integrity of the D-configuration at the α-carbon is paramount. Any racemization would lead to the formation of the corresponding L-diastereomer, N-α-Fmoc-N-ω-tosyl-L-arginine, complicating purification and compromising the utility of the final product in synthesizing stereochemically pure peptides.
Racemization can potentially occur at steps involving the activation of the carboxyl group or under harsh basic or acidic conditions. Therefore, reaction conditions are carefully chosen to be mild enough to preserve the stereocenter.
The chemical and, crucially, the enantiomeric purity of the final product must be rigorously assessed. google.comgoogle.com Several analytical techniques are employed for this purpose:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to determine the chemical purity of the compound. mdpi.comiaea.org
Chiral HPLC: This is the most direct method for assessing enantiomeric purity. It uses a chiral stationary phase to separate the D- and L-enantiomers, allowing for their quantification. rsc.org Purity levels of ≥99.5% are often reported for commercially available compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound. rsc.org In some cases, NMR with chiral shift reagents can be used to determine enantiomeric excess.
Polarimetry: Measurement of the specific optical rotation can provide evidence of enantiomeric purity, although it is less precise than chiral chromatography. rsc.org
Gas Chromatography (GC): After conversion to volatile derivatives (e.g., N-pentafluoropropionyl isopropyl esters), GC on a chiral column can be used to determine enantiomeric purity. uow.edu.au
Optimization of Synthetic Reaction Conditions and Reagent Selection
For the Guanidino Protection/Guanidinylation Step:
Reagent Choice: When starting from ornithine, the selection of the guanidinylating reagent and its activating partner (e.g., Tf₂O) is critical. nih.govmdpi.com The reactivity of these agents must be balanced to ensure efficient guanidinylation without causing side reactions.
Stoichiometry and Base: The molar ratios of the reactant, base (e.g., pyridine, DIPEA), and activating agent are fine-tuned to drive the reaction to completion. mdpi.com
Solvent and Temperature: The choice of solvent (e.g., DCM, DMF, or mixtures) affects the solubility of reactants and the reaction rate. mdpi.comunifi.it Reactions are often initiated at 0 °C to control the initial exothermic reaction before being allowed to proceed at room temperature. mdpi.com
For the N-α-Fmoc Protection Step:
Reagent Selection: While Fmoc-Cl is effective, Fmoc-OSu is often preferred as it is more stable and can lead to cleaner reactions with fewer byproducts. wikipedia.org
pH Control: Maintaining the optimal pH is crucial to ensure the deprotonation of the α-amino group for nucleophilic attack while minimizing side reactions like the hydrolysis of the Fmoc reagent.
General Optimization:
Integration and Performance of N α Fmoc N ω Tosyl D Arginine in Peptide Synthesis Methodologies
Solid-Phase Peptide Synthesis (SPPS) Protocols
The use of N-α-Fmoc-N-ω-tosyl-D-arginine in Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS) necessitates specific protocols to manage its unique characteristics, particularly its steric hindrance and the stability of the tosyl protecting group.
Coupling Efficiencies and Kinetics of this compound
The bulky nature of both the Fmoc and tosyl groups on the D-arginine derivative can present steric challenges, potentially slowing down coupling reactions and reducing efficiency compared to less hindered amino acids. researchgate.net The kinetics of coupling are influenced by several factors, including the chosen activation method, solvent, and the nature of the N-terminal amine on the growing peptide chain.
Studies comparing various arginine derivatives have shown that the nature of the side-chain protecting group significantly impacts reaction outcomes. For instance, while derivatives like Fmoc-Arg(Pbf)-OH are common, they can still exhibit side reactions such as δ-lactam formation. mdpi.com The tosyl group on this compound is known for its high stability, which can be advantageous in preventing side reactions at the guanidino group during synthesis but requires more forceful conditions for its eventual removal. peptide.comsigmaaldrich.com The coupling efficiency is often monitored using qualitative tests like the Kaiser or chloranil (B122849) tests to ensure the reaction proceeds to completion before the next cycle. mdpi.com For sterically hindered amino acids, extended coupling times or double coupling cycles are frequently employed to achieve quantitative yields. nih.gov
Optimization of Coupling Reagents and Conditions
To overcome the steric hindrance and achieve high coupling yields, the choice of coupling reagents and reaction conditions is paramount. While standard carbodiimide (B86325) reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure can be effective, more potent activating agents are often required. researchgate.netmdpi.comgoogle.com
Uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are frequently used to enhance the rate and efficiency of amide bond formation with hindered amino acids. peptide.com These reagents, when combined with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), generate a highly reactive acyl-uronium species that readily couples to the resin-bound amine. google.compeptide.com However, care must be taken to pre-activate the amino acid to avoid guanidinylation of the N-terminal amine, a side reaction that can occur with these reagents. peptide.com
The table below summarizes common coupling reagents used in SPPS and their suitability for hindered residues like this compound.
| Coupling Reagent/Additive | Base | Key Characteristics & Considerations |
| DIC / HOBt or Oxyma | DIPEA or Collidine | Standard, cost-effective reagents. May require longer reaction times or double coupling for hindered residues. mdpi.comgoogle.com |
| HBTU / HOBt | DIPEA / NMM | Highly efficient uronium salt. Pre-activation recommended to avoid N-terminal guanidinylation. peptide.com |
| HATU | DIPEA / NMM | Similar to HBTU but often considered superior for preventing racemization and for difficult couplings. peptide.com |
| COMU | DIPEA / TMP | Third-generation uronium salt with high efficiency, particularly noted for reducing racemization. luxembourg-bio.com |
| DEPBT | DIPEA / TMP | Phosphonium-based reagent, effective in reducing racemization for sensitive amino acids. luxembourg-bio.com |
DIC: N,N'-diisopropylcarbodiimide; HOBt: 1-hydroxybenzotriazole; HBTU: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one; DIPEA: N,N-diisopropylethylamine; NMM: N-methylmorpholine; TMP: 2,4,6-Trimethylpyridine (B116444).
Minimizing Racemization during Coupling
Racemization, or the loss of stereochemical integrity at the α-carbon, is a significant concern during peptide synthesis, especially for hindered amino acids or when using potent activation methods. nih.govresearchgate.net The urethane-based Fmoc protecting group is specifically designed to suppress racemization during the activation and coupling steps. nih.gov However, the choice of coupling reagent and base can still influence the level of epimerization. luxembourg-bio.com
The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize. The use of additives like HOBt or Oxyma helps to suppress this pathway by forming less reactive activated esters. nih.gov Furthermore, bases with increased steric hindrance and lower basicity, such as 2,4,6-trimethylpyridine (collidine), have been shown to minimize racemization compared to more commonly used bases like DIPEA. luxembourg-bio.com For particularly sensitive couplings, phosphonium-based reagents like DEPBT or newer generation uronium reagents like COMU have demonstrated superior performance in maintaining chiral purity. luxembourg-bio.com
Side-Chain Deprotection Strategies for N-ω-Tosyl
The tosyl (Tos) group is a sulfonyl-based protecting group known for its high stability. While this robustness is beneficial during the iterative steps of SPPS, it necessitates strong acidic conditions for its final removal. peptide.comnih.gov
Acid-Mediated Removal of the Tosyl Group
The cleavage of the N-ω-tosyl group from the arginine side chain is typically performed concurrently with the cleavage of the peptide from the resin at the end of the synthesis. This process requires strong acids. In Boc-based synthesis, anhydrous hydrogen fluoride (B91410) (HF) is the standard reagent for removing the tosyl group. sigmaaldrich.comnih.gov In the context of Fmoc-SPPS, where the final cleavage is usually performed with trifluoroacetic acid (TFA), the tosyl group is too stable to be removed efficiently by TFA alone. rsc.orgrsc.org
To facilitate cleavage, stronger acid systems are required. Trifluoromethanesulfonic acid (TFMSA), often referred to as triflic acid, is a superacid that can effectively cleave the tosyl group. nih.govrsc.orgrsc.org The efficiency of this cleavage is significantly enhanced by the use of scavengers, such as thioanisole (B89551) or cresol, which act as soft nucleophiles to trap the reactive carbocations generated during deprotection and prevent side reactions. rsc.orgrsc.orgnih.gov A common cleavage cocktail involves a mixture of TFMSA and TFA with thioanisole. rsc.org Complete deprotection of Arg(Tos) has been achieved using a mixture of thioanisole and TFMSA in TFA at room temperature for approximately 90 minutes. rsc.org
| Cleavage Reagent System | Conditions | Efficacy | Reference |
| Anhydrous HF / Anisole | 0 °C | Standard for Boc-SPPS; highly effective but requires specialized equipment. | sigmaaldrich.com |
| TFMSA / Thioanisole / TFA | 25 °C, 90 min | Efficient and complete removal of the tosyl group. | rsc.org |
| TMSBr / Thioanisole / TFA | Room Temp | Effective for cleaving related sulfonyl groups like MTS and can be used for Tos. | nih.gov |
TFA: Trifluoroacetic acid; TFMSA: Trifluoromethanesulfonic acid; TMSBr: Bromotrimethylsilane.
Orthogonality Considerations with Fmoc and Other Side-Chain Protecting Groups
Orthogonality in peptide synthesis refers to the ability to remove one type of protecting group under conditions that leave other protecting groups intact. researchgate.netiris-biotech.de The Fmoc/tBu strategy is a classic example of an orthogonal system, where the base-labile Fmoc group is removed at each step, while the acid-labile side-chain protecting groups (like tBu, Trt, Boc) and the resin linker remain stable. iris-biotech.de
The N-ω-tosyl group fits well within this scheme as a "permanent" protecting group. It is completely stable to the basic conditions (typically 20% piperidine (B6355638) in DMF) used for Fmoc removal. google.com It is also stable to the mild acids that might be used to remove hyper-acid-sensitive groups. Its removal requires very strong acids like HF or TFMSA, which are only used during the final global deprotection step. sigmaaldrich.comnih.govrsc.org This ensures that the arginine side chain remains protected throughout the entire synthesis.
This high stability provides excellent orthogonality with the temporary Fmoc group and with other common acid-labile side-chain protecting groups such as tert-butyl (tBu) for Asp, Glu, Ser, Thr, and Tyr; trityl (Trt) for Asn, Gln, and His; and tert-butyloxycarbonyl (Boc) for Lys and Trp. peptide.comiris-biotech.de During the final cleavage with a strong acid cocktail (e.g., TFMSA/TFA), the tosyl group is removed simultaneously with these other acid-labile groups and the peptide is cleaved from the resin. rsc.orgnih.gov
Comparative Analysis with Alternative Arginine Protecting Groups (e.g., Pbf, Pmc, Boc, NO2)
The selection of a suitable protecting group for the guanidino function of arginine is a critical decision in solid-phase peptide synthesis (SPPS). This choice directly impacts coupling efficiency, potential side reactions, and the conditions required for final deprotection. This compound, utilizing the tosyl (Tos) group, was a foundational choice, particularly in Boc/Bzl-based strategies, but its application in Fmoc/tBu chemistry faces competition from several alternatives, each with distinct advantages and drawbacks. nih.govpeptide.compeptide.com The most common alternatives include sulfonyl-based groups like 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), as well as non-sulfonyl groups like tert-butyloxycarbonyl (Boc) and nitro (NO2). nih.govpeptide.comresearchgate.net
The Tosyl (Tos) group is characterized by its high acid stability, requiring harsh cleavage conditions such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). nih.gov This robustness makes it incompatible with standard Fmoc/tBu strategies, which rely on milder trifluoroacetic acid (TFA) for final cleavage. nih.goviris-biotech.de While effective in preventing acylation of the guanidino group, its stringent removal conditions can degrade sensitive peptides. google.com
The Pbf and Pmc groups were developed as more acid-labile alternatives to Tos, compatible with Fmoc chemistry. peptide.compeptide.com Both are removable with standard TFA cocktails. The Pbf group, containing a five-membered furan (B31954) ring, is more acid-labile than the Pmc group, which has a six-membered chroman ring. nih.govpeptide.com This increased lability makes Pbf particularly advantageous for synthesizing peptides with multiple arginine residues, as it requires shorter deprotection times and reduces the risk of incomplete removal. peptide.comthermofisher.com Furthermore, Pbf is reported to be less prone to causing alkylation of sensitive tryptophan residues during cleavage compared to Pmc. peptide.compeptide.comresearchgate.net
The Nitro (NO2) group, one of the earliest protecting groups used for arginine, offers the significant advantage of effectively suppressing δ-lactam formation due to its strong electron-withdrawing nature. nih.govresearchgate.netnih.gov However, it suffers from two major drawbacks. Firstly, its removal typically requires harsh conditions like catalytic hydrogenation or reduction with reagents like tin(II) chloride (SnCl2), which are not always efficient and can be sequence-dependent. nih.govpeptide.comresearchgate.net Secondly, the NO2 group is known to be susceptible to side reactions that can lead to the formation of ornithine. peptide.compeptide.com
Di-tert-butyloxycarbonyl (Boc)2 protection on the guanidino group offers the benefit of mild removal with TFA. However, this protecting group is highly susceptible to causing δ-lactam formation during the coupling step. nih.govnih.gov It has also shown limited stability in common SPPS solvents like DMF over extended periods. nih.govresearchgate.net
The following table provides a comparative summary of these protecting groups.
| Protecting Group | Abbreviation | Typical Cleavage Condition | Key Advantage(s) | Key Disadvantage(s) | Compatibility with Fmoc-SPPS |
|---|---|---|---|---|---|
| Tosyl | Tos | Anhydrous HF, TFMSA nih.gov | Robust protection | Requires harsh, non-orthogonal cleavage conditions; Potential for Trp modification nih.govpeptide.com | Low |
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA (e.g., 95% TFA) nih.govpeptide.com | High acid lability; Reduced Trp alkylation vs. Pmc peptide.compeptide.com | Prone to δ-lactam formation; High cost nih.govmdpi.com | High |
| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | TFA (e.g., 95% TFA) peptide.com | More acid labile than Mtr/Tos peptide.com | Less labile than Pbf; Higher risk of Trp alkylation vs. Pbf peptide.compeptide.com | High |
| tert-butyloxycarbonyl | Boc (di-Boc) | TFA (e.g., 95% TFA) nih.gov | Mild cleavage | Highly prone to δ-lactam formation; Limited stability in solution nih.govnih.govresearchgate.net | Moderate |
| Nitro | NO2 | Catalytic hydrogenation; SnCl2 nih.govpeptide.com | Effectively prevents δ-lactam formation nih.govnih.gov | Harsh/specific cleavage; Can lead to ornithine formation peptide.compeptide.com | Low (due to non-standard deprotection) |
Addressing Side Reactions during this compound Incorporation
The incorporation of arginine residues into a peptide sequence is frequently complicated by side reactions, irrespective of the protecting group used. For this compound and other sulfonyl-protected derivatives, several key side reactions must be addressed to ensure high purity and yield of the target peptide.
Mitigation of δ-Lactam Formation
A primary side reaction during the activation of an N-α-protected arginine's carboxyl group is the intramolecular cyclization to form a stable six-membered δ-lactam. nih.govscispace.com This process is driven by the nucleophilic attack of the N-δ nitrogen of the guanidino group on the activated carboxyl terminus. This reaction does not generate a peptide impurity directly but results in the consumption of the activated amino acid, leading to incomplete coupling and the formation of deletion sequences (des-Arg peptides). nih.gov To compensate, repeated or excess couplings are often required, which increases the cost and time of the synthesis. nih.govmdpi.com
The propensity for δ-lactam formation is highly dependent on the electronic nature of the side-chain protecting group. Electron-donating groups on the sulfonyl moiety, as seen in Pbf and Pmc, increase the nucleophilicity of the guanidino nitrogens and thus exacerbate δ-lactam formation. Conversely, strongly electron-withdrawing groups, such as NO2, significantly reduce the nucleophilicity and thereby minimize this side reaction. nih.govresearchgate.netnih.gov The Tosyl group, being less electron-donating than Pbf or Pmc, offers a moderate level of protection against this side reaction, though it is not immune.
Strategies to mitigate δ-lactam formation include:
Choice of Protecting Group: Utilizing derivatives with electron-withdrawing groups like NO2 can be effective, although this introduces other challenges. nih.govnih.gov
Activation Method: Research suggests that avoiding the use of an auxiliary base catalyst during carbodiimide-mediated coupling can help suppress the intramolecular cyclization. researchgate.net
Optimized Coupling Conditions: Performing couplings at lower temperatures can help reduce the rate of this side reaction.
| Arginine Derivative | Tendency for δ-Lactam Formation | Reference |
|---|---|---|
| Fmoc-Arg(NO2)-OH | Very Low | nih.govnih.gov |
| Fmoc-Arg(Tos)-OH | Moderate | nih.gov |
| Fmoc-Arg(Pbf)-OH | High | nih.gov |
| Fmoc-Arg(Boc)2-OH | Very High | nih.govnih.gov |
Prevention of Ornithine Formation
Ornithine formation is a side reaction where the guanidino group of arginine is cleaved, converting the arginine residue into an ornithine residue. nih.gov This can occur either during peptide chain elongation or, more commonly, during the final cleavage from the resin. nih.govpeptide.com This modification results in a significant impurity that can be difficult to separate from the desired peptide.
This side reaction is particularly associated with the use of the NO2 protecting group. peptide.compeptide.com In contrast, sulfonyl-based protecting groups like Tos, Pmc, and Pbf are generally considered stable and not prone to side reactions that lead to ornithine formation under standard SPPS conditions. peptide.com The hydrolysis of the guanidinium (B1211019) moiety to form ornithine and urea (B33335) is a known biochemical process catalyzed by the arginase enzyme, and while the chemical mechanisms in SPPS are different, the outcome is the same structural modification. acs.orgcreative-proteomics.com Therefore, when using this compound, ornithine formation is not typically a primary concern, representing an advantage over the NO2-protection strategy.
Suppression of Tryptophan Modification by Sulfonyl Scavengers
During the final acid-mediated cleavage step (e.g., with TFA), the sulfonyl protecting groups (Tos, Pmc, Pbf) are removed from the arginine side chain. The released sulfonyl moieties can exist as reactive cationic species in the cleavage cocktail. peptide.comresearchgate.net These electrophilic species can attack the nucleophilic indole (B1671886) ring of tryptophan (Trp) residues within the peptide sequence, leading to alkylation. peptide.compeptide.com This modification is a common source of impurities in peptides containing both arginine and tryptophan.
The risk of this side reaction varies among the sulfonyl groups; for instance, the Pbf group is generally less prone to causing Trp alkylation than the Pmc group. peptide.compeptide.com To prevent this unwanted modification, several strategies are employed:
Use of Scavengers: The addition of "scavengers" to the cleavage cocktail is essential. These are nucleophilic agents designed to trap the reactive cationic species before they can modify the peptide. Thioanisole is a commonly used scavenger for this purpose. peptide.com Other scavengers like triethylsilane (TES) and 1,2-ethanedithiol (B43112) (EDT) are also used, though their effectiveness can vary and they can sometimes lead to other side reactions with tryptophan if not used carefully. thermofisher.comsigmaaldrich.com
Tryptophan Protection: The most effective method to prevent modification is to protect the indole nitrogen of tryptophan itself. Using Fmoc-Trp(Boc)-OH during synthesis provides an orthogonal Boc group on the indole ring. During TFA cleavage, this Boc group protects the indole from attack by sulfonyl cations. peptide.comthermofisher.comsigmaaldrich.com This dual-protection strategy, combining a sulfonyl group on arginine with a Boc group on tryptophan, is highly recommended for synthesizing complex peptides containing both residues. peptide.comresearchgate.netsigmaaldrich.com
Scale-Up Considerations and Green Chemistry Approaches in Synthesis
The synthesis of peptides on an industrial scale presents challenges related to cost, efficiency, and environmental impact. The use of this compound and its alternatives must be evaluated within this context. A major driver in modern peptide manufacturing is the adoption of green chemistry principles to enhance sustainability. researchgate.netrsc.org
Key considerations for scale-up include the cost of raw materials. Protected amino acids, particularly for arginine, can be a significant cost driver. For example, Fmoc-Arg(Pbf)-OH is noted for being one of the most expensive protected amino acids, largely due to its complex synthesis. nih.govmdpi.com Side reactions like δ-lactam formation also negatively impact process economy by necessitating repeated couplings, which consumes large volumes of costly reagents and solvents like N,N-dimethylformamide (DMF). nih.govmdpi.com
Green chemistry initiatives in SPPS focus on several areas:
Solvent Replacement: There is a strong movement to replace hazardous solvents like DMF, N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) with greener alternatives such as N-butylpyrrolidinone (NBP) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govmdpi.comlu.se The stability and performance of protected arginines in these alternative solvents are crucial for their adoption. Studies have shown that derivatives like Fmoc-Arg(NO2)-OH and Fmoc-Arg(Pbf)-OH are stable in NBP. nih.govresearchgate.net
Minimal-Protection SPPS (MP-SPPS): A paradigm-shifting approach is the use of minimal or no side-chain protection for certain amino acids, including arginine. researchgate.net This strategy dramatically improves the atom economy of the process by eliminating the protecting group and the associated cleavage steps, thereby reducing waste. rsc.org Recent studies have shown success in incorporating side-chain-free arginine using specific coupling reagent combinations, such as Oxyma Pure and tert-butyl ethyl carbodiimide (TBEC), in green solvents. rsc.org This approach avoids the problems associated with protecting groups altogether, such as δ-lactam formation and tryptophan modification, representing a significant advancement in sustainable peptide synthesis. researchgate.netrsc.orgrsc.org
While the Tosyl group's requirement for harsh HF cleavage makes it unsuitable for green, Fmoc-based industrial synthesis, the principles learned from its use and the development of its successors (Pmc, Pbf) have informed the evolution toward more sustainable and efficient manufacturing processes.
Influence of N ω Tosyl D Arginine Moiety on Peptide Conformational and Functional Research
Impact on Peptide Conformation and Structural Stability (In Vitro Studies)
The introduction of an N-ω-tosyl-D-arginine residue into a peptide chain has profound stereochemical and structural consequences. The D-configuration of the α-carbon, being the enantiomer of the naturally occurring L-amino acids, inherently disrupts common secondary structures like α-helices and β-sheets that are defined by the geometry of L-amino acids. This disruption can force the peptide backbone into unique turns and folds that would otherwise not be accessible.
Furthermore, the tosyl (toluenesulfonyl) group attached to the guanidinium (B1211019) side chain is both bulky and rigid, imposing significant steric hindrance. This bulkiness restricts the rotational freedom (torsional angles) of the arginine side chain and can influence the conformation of adjacent residues. Theoretical conformational analyses of peptides containing modified amino acids have shown that such substitutions can limit the available conformational space, leading to a more defined and stable structure. nih.gov While a peptide in solution may exist as an equilibrium of multiple conformers, the incorporation of a residue like tosyl-D-arginine can shift this equilibrium toward a smaller subset of preferred structures. nih.gov
Modulation of Peptide-Receptor Binding and Ligand Interactions (In Vitro Assays)
The guanidinium group of arginine is strongly basic and typically carries a positive charge at physiological pH, which is often crucial for the interaction between a peptide and its receptor. creative-peptides.comfrontiersin.org This charge facilitates strong electrostatic and hydrogen bond interactions with negatively charged residues (e.g., aspartate, glutamate) in a receptor's binding pocket. mdpi.com
The N-ω-tosyl modification fundamentally alters this interaction profile. The tosyl group is a large, relatively non-polar moiety that masks the positive charge of the guanidinium group. This has several effects on peptide-receptor binding:
Steric Hindrance: The bulk of the tosyl group may physically prevent the peptide from fitting into a narrow binding pocket.
Elimination of Key Interactions: If the positive charge of arginine is essential for a high-affinity electrostatic interaction with the receptor, its masking by the tosyl group will significantly reduce or abolish binding.
Introduction of New Interactions: Conversely, the tosyl group can introduce favorable hydrophobic or aromatic interactions with non-polar regions of the binding pocket that were not previously possible. This can sometimes lead to an increase in binding affinity or a change in binding specificity.
In vitro binding assays are used to quantify these effects. For instance, studies on neurotensin (B549771) (NT) analogs, where native arginine residues were modified, demonstrated that such changes directly impact the binding affinity (Ki) for the neurotensin receptor (NTS1). nih.gov While the specific modification in that study was Nω-carbamoylation, it illustrates the principle that altering the arginine side chain directly modulates receptor interaction. nih.gov Similarly, tosylated arginine derivatives like Nα-p-Tosyl-L-arginine methyl ester (TAME) are well-known ligands and substrates for proteases like trypsin, highlighting their ability to engage in specific interactions within an enzyme's active site. sigmaaldrich.comscbt.com
| Peptide Type | Arginine Moiety | Primary Interaction Type | Predicted Receptor Affinity (Hypothetical) | Rationale |
|---|---|---|---|---|
| Native Peptide | Unmodified D-Arginine | Electrostatic (Cation-Anion) | High | The positive charge of the guanidinium group forms a strong salt bridge with a negative residue in the receptor. |
| Modified Peptide | N-ω-Tosyl-D-arginine | Hydrophobic/Aromatic | Low to Moderate | The essential electrostatic interaction is lost. Binding relies on weaker hydrophobic interactions from the tosyl group. |
| Modified Peptide (Alternative Receptor) | N-ω-Tosyl-D-arginine | Hydrophobic/Aromatic | High | The receptor pocket is predominantly hydrophobic, creating a favorable binding environment for the bulky, non-polar tosyl group. |
Enzymatic Stability and Protease Resistance of Peptides Containing D-Arginine Residues
One of the most significant advantages of incorporating D-amino acids into peptides is the dramatic increase in their resistance to enzymatic degradation. mdpi.combiosynth.com Proteases, the enzymes responsible for cleaving peptide bonds, are highly stereospecific; they have evolved to recognize and act upon substrates made of L-amino acids. biosynth.com
When a peptide bond involves a D-amino acid, the stereochemistry at the α-carbon does not fit correctly into the active site of the protease. This "chiral inversion" effectively renders the peptide bond invisible or non-cleavable by most common proteases, such as trypsin, chymotrypsin, and various serum proteases. mdpi.comnih.gov
Trypsin Resistance: Trypsin specifically cleaves peptide bonds on the C-terminal side of L-arginine and L-lysine. A peptide containing N-ω-tosyl-D-arginine would be resistant to cleavage at that site because of the D-configuration.
Enhanced Serum Stability: Peptides intended for therapeutic use are often quickly degraded by proteases present in blood serum. The inclusion of D-amino acids is a widely used strategy to prolong the half-life of these peptides. plos.org Research on antimicrobial peptides has shown that replacing L-lysine and L-arginine with their D-enantiomers results in derivatives with remarkable stability against plasma proteases. nih.gov For example, a D-amino acid-substituted peptide, D-TN6, was shown to be completely resistant to the potent protease Proteinase K, while its L-amino acid counterpart was rapidly fragmented. mdpi.com
While the D-configuration provides the primary defense against proteolysis, the tosyl group can offer secondary protection. Its bulk may further hinder the approach of a protease to adjacent, otherwise cleavable, peptide bonds.
| Peptide Sequence (Example) | Incubation with Trypsin | Observed Result | Reference Principle |
|---|---|---|---|
| Ac-Gly-L-Arg-Gly-NH₂ | Yes | Peptide is cleaved at the C-terminus of L-Arg, yielding two smaller fragments. | nih.gov |
| Ac-Gly-D-Arg-Gly-NH₂ | Yes | Peptide remains intact. No cleavage occurs. | mdpi.comnih.gov |
| Ac-Gly-N-ω-tosyl-D-Arg-Gly-NH₂ | Yes | Peptide remains intact. No cleavage occurs. | mdpi.comnih.gov |
Role in pH-Dependent Peptide Behavior and Charge Interactions
The charge state of a peptide is critical to its behavior, influencing its solubility, aggregation, and interaction with other molecules and surfaces. The guanidinium group of a native arginine residue has a high pKa value of approximately 12.5, meaning it is protonated and positively charged across the entire range of physiological pH. creative-peptides.com
The N-ω-tosyl group is strongly electron-withdrawing. This property significantly lowers the pKa of the guanidinium group it is attached to. Consequently, a tosylated arginine residue will become deprotonated (lose its positive charge) at a much lower pH than a native arginine. This altered pH-response profile can be used to design peptides with pH-dependent properties:
pH-Dependent Solubility and Aggregation: A peptide's solubility is often lowest near its isoelectric point (pI), where its net charge is zero. By incorporating N-ω-tosyl-D-arginine, the pI of the peptide can be shifted. This could make a peptide soluble at neutral pH but cause it to aggregate and precipitate in a more acidic environment as the modified arginine loses its charge. Studies on surfactant-like peptides have demonstrated that their self-assembly into complex nanostructures like nanotubes or vesicles is highly dependent on the pH and the protonation state of their arginine residues. reading.ac.uk
pH-Dependent Interactions: The change in charge affects how the peptide interacts with charged surfaces or other biomolecules. For example, the adsorption of peptides onto negatively charged surfaces like montmorillonite (B579905) clay has been shown to be highly effective under acidic conditions (when the peptides are positively charged) and much less so under basic conditions. semanticscholar.org A peptide containing N-ω-tosyl-D-arginine would exhibit a unique pH-dependent binding profile governed by the pKa of its modified residue. This principle is also used to create bioactive peptides that become more active at the acidic pH characteristic of tumor microenvironments or endosomes. nih.gov
| Property | Native Arginine | N-ω-Tosyl-Arginine | Functional Implication |
|---|---|---|---|
| Side Chain pKa | ~12.5 | Significantly Lower (e.g., < 10) | The modified peptide loses its positive charge at acidic to neutral pH, unlike the native peptide. creative-peptides.com |
| Charge at pH 7.4 | +1 | 0 or +1 (depending on exact pKa) | Alters electrostatic interactions and overall peptide charge. |
| Side Chain Character | Hydrophilic, Cationic | Bulky, Hydrophobic/Amphiphilic | Changes solubility and potential for hydrophobic interactions. mdpi.com |
| pH-Dependent Behavior | Stable positive charge from pH 1 to ~11. | Charge state is sensitive to changes in acidic/neutral pH. | Enables the design of peptides that change conformation or activity in response to pH. reading.ac.uknih.gov |
Advanced Academic Applications and Research Paradigms
Design and Synthesis of D-Peptidomimetics and Constrained Peptides
The incorporation of D-amino acids is a cornerstone strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced therapeutic properties. D-peptides, constructed from D-amino acids like D-arginine, exhibit superior metabolic stability as they are resistant to degradation by proteases, which are stereospecific for L-amino acids. pnas.orgbiorxiv.org This increased stability significantly improves the in-vivo bioavailability of peptide-based drug candidates. peptide.com
N-α-Fmoc-N-ω-tosyl-D-arginine is a key reagent in the solid-phase peptide synthesis (SPPS) of such D-peptidomimetics. chemimpex.compeptide.com The Fmoc strategy involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin. peptide2.com The use of D-arginine derivatives has been successfully applied in the synthesis of analogs of antimicrobial peptides. peptide.com For instance, research on the antimicrobial peptide oncocin demonstrated that replacing L-arginine residues with D-arginine not only slightly improved antibacterial activity but dramatically increased its bioavailability from 25 minutes to over 8 hours. peptide.com Similarly, substituting D-lysine with D-arginine in the antimicrobial peptide RLA was shown to enhance membrane permeability. peptide.com
| Peptide Modification Strategy | Key Benefit(s) | Example Application | Reference |
|---|---|---|---|
| D-Amino Acid Substitution | Enhanced proteolytic stability, increased bioavailability. | Substitution of L-Arg with D-Arg in the antimicrobial peptide oncocin. | peptide.com |
| Peptide Constraint | Increased receptor affinity and specificity. | Inducing specific structural turns by incorporating D-arginine. | chemimpex.com |
| D-Peptidomimetic Design | Improved metabolic stability and therapeutic potential. | Development of D-peptides that are not easily degraded by natural enzymes. | pnas.orgbiorxiv.org |
Incorporation into Cyclic Peptides and Peptide Conjugates
This compound is frequently utilized in the synthesis of cyclic peptides, which are of significant interest in drug discovery due to their high stability, receptor selectivity, and improved pharmacokinetic profiles compared to their linear counterparts. nih.gov The synthesis typically employs Fmoc-based SPPS to assemble the linear peptide precursor, which is then cleaved from the resin and cyclized in solution. nih.govchapman.edu The incorporation of D-arginine can facilitate the adoption of a specific conformation that is favorable for cyclization. Arginine-rich cyclic peptides have been investigated as potent antimicrobial agents and as molecular transporters for drug delivery. biorxiv.orgresearchgate.net
Applications in Protein Engineering and Non-Ribosomal Peptide Synthesis Research
In protein engineering, this compound allows for the site-specific incorporation of a non-proteinogenic amino acid to modify a protein's structure and function. chemimpex.com Introducing a D-amino acid can confer resistance to proteolysis at a specific site or alter the local conformation, leading to enhanced stability or novel binding properties. This is a valuable tool for creating more robust enzymes for industrial applications or therapeutic proteins with longer half-lives.
The compound is also central to research on non-ribosomal peptides (NRPs), a class of natural products synthesized by microorganisms and known for their diverse biological activities, including antibiotic, immunosuppressant, and cytostatic properties. wikipedia.org NRPs are assembled by large, modular enzymes called non-ribosomal peptide synthetases (NRPSs), which are not restricted to L-amino acids and frequently incorporate D-amino acids, non-proteinogenic amino acids, and other chemical modifications. wikipedia.orgnih.govmdpi.com The chemical synthesis of NRPs and their analogs, facilitated by reagents like this compound, is essential for studying their structure-activity relationships, mechanism of action, and for developing new therapeutic agents based on these natural scaffolds. wikipedia.org
Computational Studies on Peptide Structure and Reactivity with D-Arginine Residues
Computational methods are indispensable for predicting how the inclusion of a D-arginine residue will affect a peptide's three-dimensional structure, stability, and interaction with biological targets. pnas.org Molecular dynamics simulations and quantum mechanics calculations can model the conformational preferences of peptides containing D-arginine, guiding the design of peptidomimetics with desired structural properties. These studies help rationalize the observed increases in stability and binding affinity, saving significant time and resources in the experimental design phase.
Furthermore, computational approaches are used to study the reactivity of arginine residues. For example, identifying sites of potential arginine methylation, a key post-translational modification, can be achieved through machine learning algorithms that analyze features around the arginine residue. nih.gov While these studies often focus on L-arginine in natural proteins, the principles can be adapted to understand the behavior of D-arginine in synthetic peptides. Spectroscopic techniques, such as 2D-IR echo spectroscopy, can experimentally probe the local environment and dynamics of arginine side chains, providing data that can be used to validate and refine computational models. nih.gov
Development of Chemical Probes and Tools for Biological Research
This compound is a precursor for the synthesis of sophisticated chemical probes used to investigate biological systems. By employing synthetic routes that allow for the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can create isotopically labeled D-arginine building blocks. nih.govresearchgate.net When these labeled amino acids are incorporated into peptides or proteins, they serve as highly specific probes for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
These probes enable detailed studies of protein conformation, dynamics, and interactions at an atomic level. researchgate.net The unique NMR signals from the labeled D-arginine can report on changes in the local chemical environment, providing insights into binding events, allosteric regulation, and enzymatic mechanisms. nih.gov This approach is particularly powerful for studying systems that are difficult to analyze by other structural biology techniques.
Future Directions and Emerging Research Avenues for N α Fmoc N ω Tosyl D Arginine
Development of Novel Orthogonal Protecting Group Strategies for D-Arginine
The protection of the guanidino side chain of arginine is a critical aspect of peptide synthesis. While the tosyl (Tos) group, used in N-α-Fmoc-N-ω-tosyl-D-arginine, is robust, research is actively pursuing alternative strategies to offer a broader range of chemical selectivity and milder deprotection conditions. peptide.com Orthogonal protecting groups, which can be removed under specific conditions without affecting other protecting groups, are central to synthesizing complex, modified peptides. ug.edu.plresearchgate.net
The evolution from the original tosyl group, which requires harsh acids like anhydrous hydrogen fluoride (B91410) (HF) for removal, led to the development of more acid-labile sulfonyl-based groups. mdpi.com These are designed for compatibility with the widely used Fmoc/tBu strategy, where the final cleavage from the resin and side-chain deprotection is typically performed with trifluoroacetic acid (TFA). beilstein-journals.orgub.edu Key alternatives include:
Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) : More labile than Tos, but its removal can be slow and require scavengers to prevent side reactions. peptide.commdpi.com
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) : Offers greater acid lability than Mtr. mdpi.comub.edu
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) : Currently one of the most widely used groups, as it is more acid-labile than Pmc, making it particularly useful for peptides with multiple arginine residues. peptide.commdpi.comub.edu
MIS (1,2-dimethylindole-3-sulfonyl) : Reported to be the most acid-labile sulfonyl-type protecting group, making it a superior option for synthesizing acid-sensitive peptides or those rich in arginine. ub.edu
Beyond sulfonyl derivatives, other groups are being revisited and optimized. The nitro (NO₂) group, for instance, has been shown to effectively prevent δ-lactam formation, a significant side reaction during arginine incorporation. mdpi.comresearchgate.net Recent studies have developed methods for its removal using mild conditions, such as SnCl₂ in an acidic environment, even while the peptide is still attached to the resin. mdpi.comresearchgate.net Another strategy involves using two tert-butyloxycarbonyl (Boc) groups on the guanidino side chain (Fmoc-Arg(Boc)₂-OH), which can be removed with standard TFA cocktails. mdpi.comacs.org
| Protecting Group | Abbreviation | Relative Acid Lability | Key Advantages | Potential Drawbacks |
|---|---|---|---|---|
| Tosyl | Tos | Low (Requires strong acid like HF) | Highly stable, used in Boc chemistry. peptide.commdpi.com | Requires harsh, non-orthogonal conditions for Fmoc synthesis. mdpi.com |
| 4-methoxy-2,3,6-trimethylphenylsulfonyl | Mtr | Moderate | More labile than Tos. peptide.com | Slow removal with TFA, potential for side reactions. peptide.com |
| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | High | More labile than Mtr. ub.edu | Less labile than Pbf; can lead to side products with tryptophan. peptide.com |
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Very High | Most common group; rapid removal with TFA. mdpi.comub.edu | Even Pbf removal can be slow in multi-arginine peptides. ub.edu |
| 1,2-dimethylindole-3-sulfonyl | MIS | Extremely High | Most acid-labile sulfonyl group; ideal for sensitive peptides. ub.edu | Less commercially prevalent than Pbf. |
| Nitro | NO₂ | Orthogonal (Removed by reduction) | Prevents δ-lactam formation; stable to TFA. mdpi.comresearchgate.net | Requires a separate, non-acidic deprotection step. mdpi.comresearchgate.net |
Integration with Automated Peptide Synthesis Platforms
Modern peptide synthesis is dominated by automated solid-phase peptide synthesis (SPPS) platforms that rely on either Fmoc or Boc chemistry. beilstein-journals.orgpeptidemachines.com The Fmoc/tBu strategy, for which this compound is designed, is often preferred due to its use of milder conditions for Nα-deprotection (a mild base like piperidine) compared to the repetitive acidolysis in Boc chemistry. nih.govgoogle.com
The integration of protected amino acids like this compound into automated synthesizers is seamless. The synthesis cycle involves sequential, automated steps of:
Deprotection : The N-terminal Fmoc group of the resin-bound peptide is removed by a base.
Activation and Coupling : The next amino acid in the sequence (e.g., this compound) is activated by coupling reagents and added to the deprotected N-terminus of the nascent peptide. beilstein-journals.org
Washing : Excess reagents and by-products are washed away with solvents. peptidemachines.com
This cycle is repeated until the full peptide chain is assembled. beilstein-journals.org The tosyl group on the D-arginine side chain is stable to the basic conditions used for Fmoc removal, ensuring the integrity of the side-chain protection throughout the automated synthesis. The final step involves cleavage from the solid support and removal of all side-chain protecting groups, which for the tosyl group requires strong acid. peptide.com The efficiency and reliability of Fmoc chemistry have made it highly suitable for producing high-quality peptides through automated processes. google.com
Advancements in Analytical Techniques for Characterization of Complex Peptides Incorporating N-ω-Tosyl-D-arginine
The accurate characterization of synthetic peptides is crucial to confirm their identity, purity, and structural integrity. For peptides incorporating modified residues like N-ω-Tosyl-D-arginine, a combination of advanced analytical techniques is employed.
High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing the purity of synthetic peptides. mdpi.comresearchgate.net Reversed-phase HPLC (RP-HPLC) separates the target peptide from impurities generated during synthesis, such as deletion sequences or fragments with incomplete deprotection. The retention time and peak shape provide a reliable purity profile. Researchers use HPLC extensively to monitor the efficiency of coupling and deprotection steps throughout the synthesis process. researchgate.net
Mass Spectrometry (MS) , particularly Electrospray Ionization (ESI-MS), is indispensable for confirming the molecular weight of the peptide. nih.gov This technique verifies that the correct amino acid sequence has been assembled and that all protecting groups have been successfully removed. For a peptide synthesized with this compound, MS analysis of the final product would confirm a mass corresponding to the unprotected peptide. Any residual tosyl groups would be readily detected by an additional mass of 154.2 Da.
Advancements in these techniques, such as two-dimensional HPLC and high-resolution mass spectrometry (e.g., Orbitrap MS), allow for even more detailed characterization of complex and isomeric peptides, ensuring that the final product meets the required specifications for research or therapeutic use.
Exploration in Peptide Ligation and Fragment Condensation Strategies
For the synthesis of large proteins or complex polypeptides exceeding the practical limits of stepwise SPPS (~50 amino acids), fragment condensation and chemical ligation techniques are employed. nih.gov Native Chemical Ligation (NCL) is a powerful method that joins two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine, to form a native amide bond at the ligation site. nih.govcem.com
Synthesizing multiple peptide fragments using Fmoc-SPPS, with one or more containing the tosyl-protected D-arginine.
Purifying these fragments.
Performing the NCL reaction to assemble the full-length peptide backbone.
Executing a final global deprotection step with strong acid to remove the tosyl group(s) and any other acid-labile side-chain protection.
This approach allows the construction of large, complex proteins that would be otherwise inaccessible, leveraging the robustness of the tosyl protecting group during the ligation steps.
Sustainable Synthesis and Recycling of Reagents in D-Arginine Peptide Chemistry
The pharmaceutical industry's growing interest in peptide therapeutics has brought the environmental impact of peptide synthesis into sharp focus. acs.org Traditional SPPS, including syntheses involving D-arginine derivatives, is known for its high consumption of hazardous solvents and reagents and poor atom economy. nih.gov This has spurred significant research into "green" peptide chemistry.
Key areas of advancement include:
Greener Solvents : Efforts are underway to replace commonly used but hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). nih.gov Researchers have explored alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone. acs.org Recently, a recyclable anisole/dimethyl sulfoxide (B87167) (DMSO) based solvent system has been reported that performs well in flow chemistry systems. chemrxiv.org
Reducing Reagent Waste : The standard C- to N-terminus synthesis direction in SPPS requires a large excess of protected amino acids and expensive, often hazardous, coupling reagents. nih.govchemrxiv.org The development of more efficient coupling reagents and the adoption of continuous flow systems, which minimize the need for excess reagents, are promising strategies. chemrxiv.org
Process Optimization : A significant portion of waste in SPPS comes from the numerous washing steps. Optimizing these steps and developing technologies that reduce solvent consumption can dramatically improve the sustainability of the process. nih.gov
These sustainable practices are broadly applicable to all peptide syntheses, including those utilizing this compound, and are crucial for the future of large-scale peptide production. researchgate.net
Q & A
Q. How should researchers design a peptide synthesis protocol using N-α-Fmoc-N-ω-Tosyl-D-arginine?
- Methodological Answer : this compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the α-amine, while the Tosyl (or Pbf in related compounds) protects the guanidinium side chain.
Deprotection : Use 20% piperidine in DMF to remove the Fmoc group while retaining the Tosyl protection .
Coupling : Activate the carboxyl group with HBTU/HOBt and DIPEA in DMF. Monitor coupling efficiency via Kaiser or TNBS tests .
Final Cleavage : After peptide assembly, cleave the Tosyl group with strong acids (e.g., TFA containing scavengers like EDT) .
Note: For Tosyl-protected derivatives, ensure compatibility with other acid-labile protecting groups in the sequence.
Q. What are the critical handling and storage conditions for this compound?
- Methodological Answer :
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation of the Fmoc group and Tosyl protection .
- Solubility : Dissolve in polar aprotic solvents (e.g., DMF, DMSO) at concentrations ≤0.1 M to avoid precipitation .
- Stability Testing : Regularly analyze purity via HPLC to detect hydrolysis or oxidation byproducts .
Q. How can researchers verify the purity and identity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>97% recommended for synthesis) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., C31H36N4O7S: 608.71 g/mol) via ESI-MS or MALDI-TOF .
- TLC : Monitor reactions using silica plates and ninhydrin staining for free amines .
Advanced Research Questions
Q. How can researchers resolve low coupling efficiency of this compound in SPPS?
- Methodological Answer : Low coupling efficiency may arise from steric hindrance from the bulky Tosyl group or incomplete activation.
Optimize Activation : Replace HBTU with COMU or Oxyma Pure for improved carboxylate activation .
Double Coupling : Perform sequential couplings with fresh reagents to ensure complete reaction .
Microwave-Assisted Synthesis : Apply controlled microwave heating (50°C, 10–20 W) to enhance reaction kinetics .
Advanced Tip: Substitute Tosyl with Pbf protection (e.g., Fmoc-D-Arg(Pbf)-OH, CAS 187618-60-6) for milder deprotection conditions .
Q. How does the D-stereoisomer configuration impact peptide bioactivity compared to the L-form?
- Methodological Answer : The D-arginine configuration alters peptide conformation and protease resistance.
Circular Dichroism (CD) : Compare secondary structures of D- vs. L-arginine-containing peptides .
Enzymatic Stability : Incubate peptides with trypsin or chymotrypsin; D-forms resist cleavage due to stereochemical mismatch .
Biological Assays : Test receptor binding (e.g., integrins or GPCRs) to quantify activity differences .
Q. How can this compound be integrated into antibody-drug conjugates (ADCs) or dual-labeled probes?
- Methodological Answer : this compound serves as a building block for functionalized linkers:
Orthogonal Protection : Introduce a third protection group (e.g., Alloc or Dde) on the ε-amine for selective conjugation .
Conjugation Chemistry : After Fmoc removal, react the α-amine with NHS esters (e.g., fluorescent dyes or chelators) .
In Vivo Validation : Use radiolabeled or NIRF-conjugated peptides to track tumor targeting in murine models .
Data Contradictions and Resolutions
- Tosyl vs. Pbf Protection : and highlight Pbf as a preferred alternative due to its stability during Fmoc deprotection and milder cleavage (TFA vs. HF for Tosyl). Researchers should validate compatibility with other acid-sensitive groups .
- Stereochemical Purity : notes that commercial D-arginine derivatives may contain ≤10% L-enantiomer. Use chiral HPLC to verify enantiomeric excess (>90% D-form required for strict stereochemical studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
